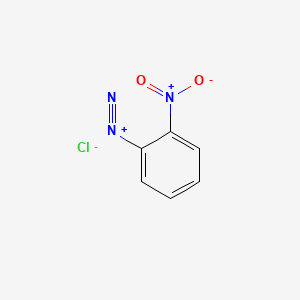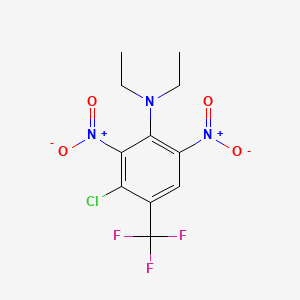
3-Chloro-N,N-diethyl-2,6-dinitro-4-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-N,N-diethyl-2,6-dinitro-4-(trifluoromethyl)aniline is a complex organic compound characterized by the presence of multiple functional groups, including nitro, chloro, and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N,N-diethyl-2,6-dinitro-4-(trifluoromethyl)aniline typically involves multiple steps, starting with the nitration of a suitable aromatic precursor. The process may include:
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration, chlorination, and alkylation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-N,N-diethyl-2,6-dinitro-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of nitroso compounds or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Applications De Recherche Scientifique
3-Chloro-N,N-diethyl-2,6-dinitro-4-(trifluoromethyl)aniline has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Chloro-N,N-diethyl-2,6-dinitro-4-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. The chlorine atom and diethyl groups can influence the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenamine, 3-chloro-N-methyl-
- Benzenamine, 4-chloro-N,N-diethyl-
- Benzenamine, 2-chloro-4,6-dinitro-
Uniqueness
3-Chloro-N,N-diethyl-2,6-dinitro-4-(trifluoromethyl)aniline is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both nitro and trifluoromethyl groups enhances its potential for various applications, making it a valuable compound in scientific research and industrial processes.
Propriétés
Numéro CAS |
36438-51-4 |
|---|---|
Formule moléculaire |
C11H11ClF3N3O4 |
Poids moléculaire |
341.67 g/mol |
Nom IUPAC |
3-chloro-N,N-diethyl-2,6-dinitro-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C11H11ClF3N3O4/c1-3-16(4-2)9-7(17(19)20)5-6(11(13,14)15)8(12)10(9)18(21)22/h5H,3-4H2,1-2H3 |
Clé InChI |
USJZRMMIXCKQRV-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=C(C=C(C(=C1[N+](=O)[O-])Cl)C(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(Pyridin-4-yl)-2-[3-(trifluoromethyl)phenyl]ethane-1,2-dione](/img/structure/B8729406.png)
![N-[2-(3-bromophenyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B8729414.png)
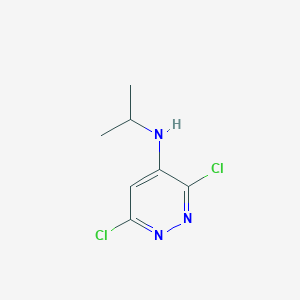
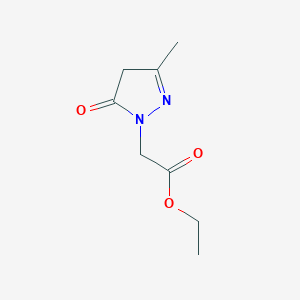
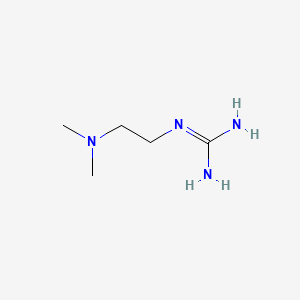
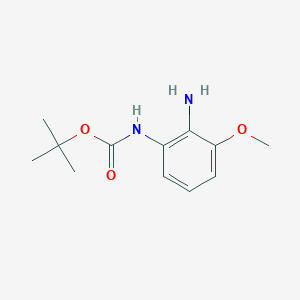
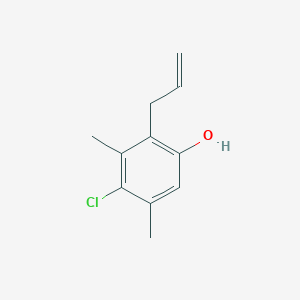
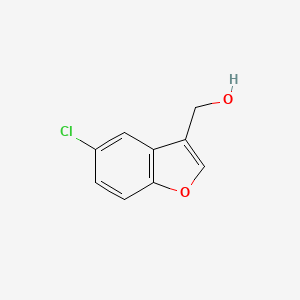

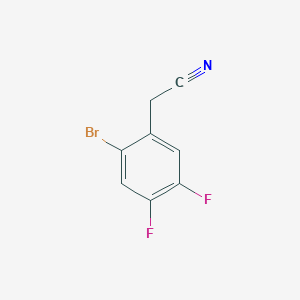
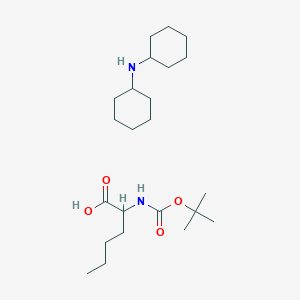

![2-[alpha-(2-Methoxyanilino)benzyl]cyclohexanone](/img/structure/B8729506.png)
